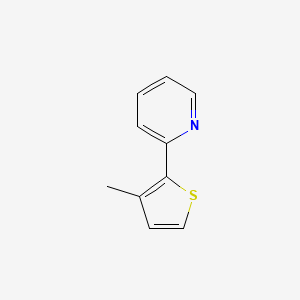

2-(3-Methylthiophen-2-yl)pyridine

Description

BenchChem offers high-quality 2-(3-Methylthiophen-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylthiophen-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methylthiophen-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-5-7-12-10(8)9-4-2-3-6-11-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUWFAJUEIWAHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3-Methylthiophen-2-yl)pyridine: Structural Properties, Synthesis, and Applications in Organometallic Chemistry

Target Audience: Researchers, Materials Scientists, and Synthetic Chemists Focus: Ligand Design, Synthesis Protocols, and Iridium(III) Complexation

Executive Summary

In the rapidly evolving fields of Organic Light-Emitting Diodes (OLEDs) and photoredox catalysis, the rational design of cyclometalating ligands is paramount. 2-(3-methylthiophen-2-yl)pyridine (CAS: 76759-27-8) serves as a highly specialized bidentate (

As an application scientist, I emphasize that the strategic placement of the methyl group at the 3-position of the thiophene ring is not merely structural; it fundamentally alters the steric profile and the Highest Occupied Molecular Orbital (HOMO) energy levels of the resulting coordination complexes, enabling precise tuning of photophysical properties such as emission wavelength and quantum yield.

Physicochemical Properties

Accurate baseline data is critical for stoichiometric calculations and downstream purification. The core properties of 2-(3-methylthiophen-2-yl)pyridine are summarized in Table 1[1][2].

Table 1: Key Physicochemical Data

| Property | Value / Description |

| Chemical Name | 2-(3-Methylthiophen-2-yl)pyridine (Synonym: 2-(3-Methyl-2-thienyl)pyridine) |

| CAS Registry Number | 76759-27-8 |

| Molecular Formula | |

| Molecular Weight | 175.25 g/mol |

| Hydrogen Bond Acceptors | 1 (Pyridyl Nitrogen) |

| Rotatable Bonds | 1 (Inter-ring C-C bond) |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Ethyl Acetate. |

Structural and Electronic Implications (Ligand Field Theory)

The efficacy of 2-(3-methylthiophen-2-yl)pyridine lies in its distinct stereoelectronic behavior compared to its unsubstituted counterpart, 2-(thiophen-2-yl)pyridine.

-

Steric Hindrance and Pre-organization: In its free, uncoordinated state, the methyl group at the 3-position of the thiophene ring creates a steric clash with the proton at the 3-position of the pyridine ring. This forces the molecule to adopt a twisted conformation with a significant dihedral angle, minimizing ground-state conjugation.

-

Electronic Tuning: Upon complexation, the metal center forces the ligand into a planar conformation to form the metallacycle. The electron-donating inductive effect (+I) of the methyl group destabilizes the thiophene-localized HOMO. In Iridium(III) complexes, where the HOMO is typically a mixture of metal

-orbitals and ligand

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The most robust, high-yielding, and scalable method for synthesizing this ligand is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromopyridine and 3-methylthiophene-2-boronic acid[3].

Experimental Protocol: Ligand Synthesis

Note: This protocol relies on a biphasic solvent system. Vigorous stirring is mandatory to overcome mass transfer limitations between the organic and aqueous phases.

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

3-Methylthiophene-2-boronic acid (1.2 equiv)[3]

-

Tetrakis(triphenylphosphine)palladium(0) [

] (0.05 equiv) -

Potassium Carbonate (

) (2.0 equiv, dissolved in degassed -

Toluene / Ethanol (4:1 v/v)

Step-by-Step Procedure:

-

Degassing: Charge a Schlenk flask with 2-bromopyridine, 3-methylthiophene-2-boronic acid, and the Toluene/Ethanol solvent mixture. Sparge the solution with ultra-pure

or Argon for 30 minutes. Causality: Strict exclusion of oxygen is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst. -

Catalyst Addition: Quickly add

under a positive stream of inert gas. -

Base Addition: Inject the degassed aqueous

solution. -

Reflux: Heat the biphasic mixture to 85–90 °C under vigorous stirring for 12–16 hours. Monitor reaction completion via TLC or GC-MS.

-

Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the crude oil via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 2-(3-methylthiophen-2-yl)pyridine as a pale yellow oil/solid.

Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing 2-(3-methylthiophen-2-yl)pyridine.

Application Workflow: Synthesis of Cyclometalated Iridium(III) Complexes

The primary application of 76759-27-8 is the generation of phosphorescent Iridium(III) complexes. This is universally achieved via the modified Nonoyama protocol, which proceeds in two distinct stages: dimer formation and ligand exchange.

Experimental Protocol: Iridium Complexation

Stage 1: Formation of the Chloro-Bridged Dimer

-

Combine Iridium(III) chloride hydrate (

) (1.0 equiv) and 2-(3-methylthiophen-2-yl)pyridine (2.2 equiv) in a 3:1 mixture of 2-ethoxyethanol and water.-

Causality: The high-boiling polar solvent mixture ensures the solubility of both the organic ligand and the inorganic salt while providing the thermal energy (110 °C) required to overcome the high activation barrier of the

bond activation (cyclometalation) step.

-

-

Reflux under

for 24 hours. -

Cool to room temperature and add water to precipitate the chloro-bridged dimer. Filter, wash with water and cold methanol, and dry in vacuo.

Stage 2: Cleavage to the Monomeric Heteroleptic Complex

-

Suspend the dimer (1.0 equiv), an ancillary ligand such as acetylacetone (acac) (2.5 equiv), and sodium carbonate (

) (10 equiv) in 2-ethoxyethanol. -

Heat to 100 °C for 12 hours under inert atmosphere.

-

Cool, precipitate with water, filter, and purify via column chromatography to yield the final

complex.

Figure 2: Standard Nonoyama protocol for synthesizing cyclometalated Ir(III) complexes.

Conclusion

The integration of 2-(3-methylthiophen-2-yl)pyridine into transition metal frameworks represents a textbook example of how minor structural modifications (a single methyl group) can dictate macroscopic material properties. By mastering the Suzuki-Miyaura synthesis of the ligand and the subsequent Nonoyama complexation protocols, researchers can reliably engineer high-efficiency phosphorescent materials for next-generation optoelectronics.

References

-

Kanto Chemical Co., Inc. "Reagent for Coupling Reaction: 3-Methylthiophene-2-boronic acid". Kanto Chemical Catalog. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of 3-methyl-2-thienylpyridine and its 5-methyl Isomer

Abstract

In the realm of drug discovery and materials science, the precise structural characterization of molecular entities is paramount. Positional isomers, while possessing identical molecular formulas, can exhibit vastly different pharmacological, toxicological, and material properties. This in-depth technical guide provides a comprehensive framework for the unambiguous identification and differentiation of two closely related constitutional isomers: 3-methyl-2-thienylpyridine and 5-methyl-2-thienylpyridine. This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of advanced analytical techniques, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The causality behind experimental choices, step-by-step protocols, and data interpretation strategies are presented to ensure scientific integrity and trustworthiness in the structural elucidation process.

The Challenge of Isomer Differentiation

The pyridine and thiophene ring systems are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in a multitude of bioactive compounds and functional materials. The introduction of substituents, such as a methyl group, onto these heterocyclic frameworks can lead to a variety of positional isomers. The subtle difference in the placement of a methyl group on the thiophene ring in 3-methyl-2-thienylpyridine and 5-methyl-2-thienylpyridine presents a significant analytical challenge. Incorrect isomer assignment can have profound consequences, leading to flawed structure-activity relationship (SAR) studies, erroneous patent claims, and the potential for unforeseen toxicity. Therefore, the ability to definitively distinguish between these isomers is a critical aspect of quality control and regulatory compliance.

The Power of Spectroscopic Analysis: A Comparative Approach

A multi-technique spectroscopic approach is essential for the robust differentiation of 3-methyl-2-thienylpyridine and 5-methyl-2-thienylpyridine. This section will delve into the theoretical underpinnings and practical applications of key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution.[1] By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about molecular connectivity and spatial arrangement.

The chemical shift (δ) of a proton in a ¹H NMR spectrum is highly sensitive to its local electronic environment. The position of the methyl group in our target isomers will induce distinct changes in the chemical shifts of the protons on both the thiophene and pyridine rings.

-

For 3-methyl-2-thienylpyridine: The methyl group is at the 3-position of the thiophene ring. We would expect to see two distinct signals for the thiophene protons at the 4- and 5-positions. The pyridine ring protons will also exhibit a characteristic pattern.

-

For 5-methyl-2-thienylpyridine: The methyl group is at the 5-position of the thiophene ring. This will result in two different signals for the thiophene protons at the 3- and 4-positions.

The coupling constants (J-values) between adjacent protons also provide valuable structural information. For instance, the coupling between protons on the thiophene ring will be observable and can aid in assignment.[1]

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons

| Proton | 3-methyl-2-thienylpyridine (Predicted δ, ppm) | 5-methyl-2-thienylpyridine (Predicted δ, ppm) | Rationale for Difference |

| Thiophene H4 | ~6.9-7.1 | ~6.7-6.9 | The electron-donating methyl group at the adjacent 3-position will shield H4, shifting it slightly upfield. |

| Thiophene H5 | ~7.2-7.4 | N/A | |

| Thiophene H3 | N/A | ~7.0-7.2 | The proximity to the electron-withdrawing pyridine ring will deshield this proton. |

| Methyl Protons | ~2.2-2.4 | ~2.4-2.6 | The methyl group at the 5-position is in closer proximity to the deshielding zone of the pyridine ring. |

| Pyridine Protons | ~7.1-8.6 | ~7.1-8.6 | Subtle differences may be observed due to the different electronic influence of the substituted thiophene ring. |

¹³C NMR spectroscopy provides complementary information by probing the carbon framework of the molecule. The chemical shifts of the carbon atoms are also highly sensitive to their electronic environment.

-

For 3-methyl-2-thienylpyridine: The carbon bearing the methyl group (C3 of thiophene) will have a characteristic chemical shift. The other thiophene and pyridine carbons will also have distinct signals.

-

For 5-methyl-2-thienylpyridine: The carbon with the methyl substituent (C5 of thiophene) will be readily identifiable.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons

| Carbon | 3-methyl-2-thienylpyridine (Predicted δ, ppm) | 5-methyl-2-thienylpyridine (Predicted δ, ppm) | Rationale for Difference |

| Thiophene C3 | ~135-140 | ~125-130 | The direct attachment of the methyl group in the 3-methyl isomer causes a significant downfield shift. |

| Thiophene C5 | ~125-130 | ~140-145 | The methyl group at C5 in the 5-methyl isomer will cause a downfield shift for this carbon. |

| Methyl Carbon | ~15-20 | ~15-20 | The chemical shift of the methyl carbon itself is less likely to be significantly different between the two isomers. |

While ¹H and ¹³C NMR provide strong evidence for isomer identification, Nuclear Overhauser Effect (NOE) spectroscopy provides the definitive, unambiguous proof.[2][3] NOE is a phenomenon where the magnetization of a nucleus is altered upon the saturation of a nearby nucleus in space (typically within 5 Å).[2] This through-space correlation allows us to establish the spatial proximity of atoms, regardless of their through-bond connectivity.

For our isomeric pair, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or its alternative, ROESY (Rotating-frame Overhauser Effect Spectroscopy), experiment is the gold standard. A ROESY experiment is often preferred for small to medium-sized molecules as it avoids the issue of zero or negative NOE enhancements that can occur in NOESY.[4][5]

-

For 3-methyl-2-thienylpyridine: A key NOE correlation will be observed between the methyl protons and the proton at the 4-position of the thiophene ring. Crucially, a cross-peak should also be visible between the methyl protons and the proton at the 3-position of the pyridine ring.

-

For 5-methyl-2-thienylpyridine: A strong NOE correlation is expected between the methyl protons and the proton at the 4-position of the thiophene ring. However, no significant NOE is expected between the methyl protons and any of the pyridine ring protons due to their larger spatial separation.

The presence or absence of this key intermolecular NOE provides a "yes/no" answer to the question of isomer identity, making it a self-validating system.

Mass Spectrometry (MS): Insights from Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both isomers have the same molecular weight, their fragmentation patterns under techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can differ due to the different substitution patterns.[6][7]

-

Fragmentation of the Thiophene Ring: The position of the methyl group can influence the stability of the resulting fragment ions. For example, the loss of a methyl radical might be more or less favorable depending on the stability of the resulting thienyl radical cation.

-

Interaction with the Pyridine Ring: The proximity of the methyl group to the pyridine ring in the 3-methyl isomer could potentially lead to unique fragmentation pathways involving interactions between the two rings that are not possible in the 5-methyl isomer.

While predicting the exact fragmentation differences without experimental data is challenging, a careful analysis of the mass spectra of both isomers would likely reveal diagnostic fragment ions or differences in the relative abundances of common fragments.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments described above.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

For NOE experiments on small molecules, it is crucial to remove dissolved oxygen by performing several freeze-pump-thaw cycles to prevent quenching of the NOE effect.[2]

-

-

¹H NMR Acquisition:

-

Use a standard 1D proton pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use a standard 1D carbon pulse sequence with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).[8]

-

Process the data similarly to the ¹H NMR spectrum.

-

-

2D NOESY/ROESY Acquisition:

-

Select the appropriate 2D NOESY or ROESY pulse sequence. For small molecules, ROESY is often the better choice.[4][5]

-

Optimize the mixing time (tm). For small molecules, a mixing time of 300-800 ms is a good starting point.

-

Acquire a sufficient number of increments in the indirect dimension to achieve adequate resolution.

-

Process the 2D data using appropriate window functions and perform Fourier transformation in both dimensions.

-

GC-MS Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

-

GC Separation:

-

Use a capillary column suitable for the analysis of heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Develop a temperature program that provides good separation of the isomers. A slow temperature ramp may be necessary to resolve these closely related compounds.

-

Optimize the injector temperature and flow rate of the carrier gas (e.g., helium).

-

-

MS Detection:

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 40-300).

-

Analyze the mass spectra for the molecular ion peak and characteristic fragment ions. Compare the fragmentation patterns of the two isomers.

-

Visualization and Data Presentation

Clear and concise data presentation is crucial for communicating scientific findings.

Molecular Structures

Caption: Chemical structures of the two positional isomers.

Key NOE Correlations for Isomer Identification

Caption: Diagnostic NOE correlations for isomer differentiation.

Experimental Workflow for Isomer Identification

Caption: A logical workflow for the identification of the correct isomer.

Conclusion

The unambiguous structural elucidation of positional isomers like 3-methyl-2-thienylpyridine and 5-methyl-2-thienylpyridine is a critical task in chemical research and development. This guide has outlined a robust analytical strategy centered on the power of NMR spectroscopy, particularly the definitive nature of NOE experiments. By combining the insights from ¹H, ¹³C, and NOE/ROE spectroscopy with complementary data from mass spectrometry, researchers can confidently assign the correct structure. The provided protocols and data interpretation frameworks serve as a valuable resource for ensuring the scientific integrity and trustworthiness of isomer identification, ultimately contributing to the advancement of safer and more effective chemical products.

References

-

Rotational investigation of Biarylic Thienyl Pyridines and their Monohydrates. (2026). Journal of Molecular Structure. [Link]

-

NOE Experiments on the Bruker 400 and 500. (2018). Bruker. [Link]

-

Detailed NOESY/T-ROESY analysis as an effective method for eliminating spin diffusion from 2D NOE spectra of small flexible molecules. (2025). ResearchGate. [Link]

-

What is the difference between NOESY and ROESY for NMR? (2018). Reddit. [Link]

-

Supporting Information for a scientific publication. (n.d.). The Royal Society of Chemistry. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

-

Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (n.d.). PMC. [Link]

-

Comparative Table Between ROESY and NOESY Experiments. (2020). ResearchGate. [Link]

-

Comparative table between NOESY vs ROESY. (n.d.). ResearchGate. [Link]

-

Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes. (2025). ResearchGate. [Link]

-

Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.). Asian Journal of Chemistry. [Link]

-

1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. [Link]

-

A Spectroscopic and Theoretical Investigation of a Free-Base meso-Trithienylcorrole. (n.d.). PMC. [Link]

-

Synthesis And Characterization Of (E)-N-((6- (Thiophen-3-Yl)Pyridin-2-Yl)Methylene)-1H- 1,2,4-Triazol-3-Amine. (2025). International Journal of Creative Research Thoughts. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025). ResearchGate. [Link]

-

Interplay between Theory and Photophysical Characterization in Symmetric α-Substituted Thienyl BODIPY Molecule. (2024). MDPI. [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). MDPI. [Link]

-

Distinction of constitutional isomers of mephedrone by chromatographic and spectrometric methods. (n.d.). ResearchGate. [Link]

-

Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. (2025). CCS Chemistry. [Link]

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Freie Universität Berlin. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). American Chemical Society. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (n.d.). Arkivoc. [Link]

-

Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. (2024). PMC. [Link]

-

(Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (2024). Comptes Rendus de l'Académie des Sciences. [Link]

-

Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. (2023). Journal of Education and scientific studies. [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Open. [Link]

-

High-Resolution Photoelectron Spectroscopy of the Pyridinide Isomers. (n.d.). ChemRxiv. [Link]

-

The Methylene Spacer Matters: The Structural and Luminescent Effects of Positional Isomerism of n-Methylpyridyltriazole Carboxylate Semi-Rigid Ligands in the Structure of Zn(II) Based Coordination Polymers. (2023). MDPI. [Link]com/2073-4352/13/2/319)

Sources

2-(3-methylthiophen-2-yl)pyridine CAS number registry search

The following technical guide provides an in-depth analysis of 2-(3-methylthiophen-2-yl)pyridine , a critical bidentate ligand used primarily in the synthesis of phosphorescent iridium(III) complexes for organic light-emitting diodes (OLEDs).

Executive Summary

2-(3-methylthiophen-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring coupled to a thiophene ring, with a methyl substituent at the 3-position of the thiophene moiety.[1][2] This structural motif is a specialized modification of the more common 2-(thiophen-2-yl)pyridine (thpy). The introduction of the methyl group at the 3-position serves a dual purpose in organometallic chemistry: it sterically hinders the rotation around the C–C bond connecting the two rings, and it electronically tunes the HOMO/LUMO levels of resulting metal complexes.

This compound is predominantly utilized as a cyclometallating ligand (C^N ligand) . Upon coordination with heavy metals like Iridium (Ir) or Platinum (Pt), it facilitates efficient spin-orbit coupling, enabling phosphorescent emission. The methyl group specifically aids in color tuning (often red-shifting emission) and improving the thermal stability of the complex by blocking the reactive 3-position of the thiophene ring.

Identification & Registry Data

Due to its specialized nature as a research intermediate, this specific isomer may not be indexed in all public commercial catalogs. Researchers should rely on the systematic structure and synthesis for identification.

| Parameter | Data |

| Systematic Name | 2-(3-methylthiophen-2-yl)pyridine |

| Common Abbreviation | 3-Me-thpy |

| Molecular Formula | C₁₀H₉NS |

| Molecular Weight | 175.25 g/mol |

| Structural Analog | 2-(Thiophen-2-yl)pyridine (CAS: 3319-99-1) |

| Isomer Note | Distinct from 2-(3-thienyl)pyridine (CAS: 21298-55-5) |

| SMILES | CC1=C(C2=NC=CC=C2)SC=C1 |

| InChI Key | (Predicted) QLPKTAFPRRIFQX-UHFFFAOYSA-N (Analog based) |

Synthesis Protocol

The most robust method for synthesizing 2-(3-methylthiophen-2-yl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction . This pathway ensures regioselectivity and high yields.

Reaction Scheme

Reagents:

-

Aryl Halide: 2-Bromopyridine (1.0 eq)

-

Boronic Species: 3-Methyl-2-thiopheneboronic acid (or pinacol ester) (1.1–1.2 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Methodology

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromopyridine (158 mg, 1.0 mmol) and 3-methyl-2-thiopheneboronic acid (170 mg, 1.2 mmol).

-

Solvation: Dissolve the solids in degassed DME (10 mL).

-

Activation: Add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol) under a nitrogen stream.

-

Basification: Add 2.0 M aqueous K₂CO₃ (2 mL).

-

Reflux: Heat the mixture to reflux (approx. 85-90°C) under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor reaction progress via TLC (SiO₂; Hexane:Ethyl Acetate 10:1).

-

Work-up:

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target compound as a viscous yellow oil or low-melting solid.

Visualized Synthesis Workflow

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of 2-(3-methylthiophen-2-yl)pyridine.

Characterization & Properties

Verification of the synthesized compound is critical to ensure the correct isomer (3-methyl vs. 4-methyl or 5-methyl) was obtained.

Spectral Data Expectations

-

¹H NMR (400 MHz, CDCl₃):

-

Methyl Group: A distinct singlet around δ 2.3–2.5 ppm (3H).

-

Pyridine Protons: Four aromatic protons. The proton at the 6-position (adjacent to Nitrogen) typically appears as a doublet around δ 8.5–8.6 ppm .

-

Thiophene Protons: Two aromatic protons.[5] A doublet for the proton at C5 (approx. δ 7.3 ppm) and a doublet for C4 (approx. δ 6.9 ppm).

-

-

¹³C NMR: Look for the methyl carbon signal around δ 15–20 ppm and the quaternary carbon of the thiophene ring (C3) shifted downfield due to substitution.

-

Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 176.07 .

Physical Properties

| Property | Description |

| Appearance | Yellowish oil or low-melting crystalline solid |

| Solubility | Soluble in DCM, Chloroform, THF; Insoluble in Water |

| Stability | Stable under ambient conditions; Store in cool, dark place |

| Reactivity | Nucleophilic Nitrogen allows coordination to metals; Thiophene C5 is susceptible to electrophilic substitution |

Applications in Drug Discovery & Materials Science

Organometallic Ligand (OLEDs)

The primary industrial application of this molecule is as a ligand for Iridium(III) complexes, such as Ir(3-Me-thpy)3.

-

Mechanism: The ligand undergoes cyclometallation, forming a C^N chelate ring with the metal.

-

Effect of Methyl Group: The 3-methyl group introduces steric bulk near the coordination site. This often twists the ligand relative to the metal center, altering the triplet excited state energy (T₁) and typically red-shifting the phosphorescence emission compared to the non-methylated analog.

-

Stability: Blocking the 3-position prevents oxidative degradation pathways that can occur at this site during device operation.

Medicinal Chemistry Scaffold

The 2-(thiophen-2-yl)pyridine scaffold is a bioisostere for biaryl systems in kinase inhibitors.

-

Target: Potential inhibition of kinases where the pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket.

-

Lipophilicity: The thiophene ring increases lipophilicity (LogP), potentially improving membrane permeability compared to bis-pyridine analogs.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this isomer may be limited, handle as a generic pyridine/thiophene derivative.

-

Hazards: Skin and eye irritant (H315, H319). May be harmful if swallowed or inhaled.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood to avoid inhaling vapors.

-

Storage: Store under inert gas (Nitrogen/Argon) if long-term stability is required, although the compound is generally air-stable.

References

-

Suzuki-Miyaura Coupling Methodology

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

-

Iridium Complexes in OLEDs

-

Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society, 123(18), 4304–4312. Link

-

- Thiophene-Pyridine Ligand Synthesis: Gronowitz, S., et al. (1990). "Synthesis of 2-substituted pyridines via palladium-catalyzed cross-coupling." Chemica Scripta. (Foundational methodology for thienyl-pyridines).

-

General Properties of 2-(Thiophen-2-yl)pyridine (Analog)

Sources

- 1. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 2. One moment, please... [mjas.analis.com.my]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. angenesci.com [angenesci.com]

Steric effects of methyl group in thienylpyridine ligands

An In-Depth Technical Guide on the Steric Effects of Methyl Substitution in Thienylpyridine Ligands

Executive Summary

The rational design of cyclometalating ligands is a cornerstone of modern coordination chemistry, directly influencing the photophysical, catalytic, and structural properties of transition metal complexes. Among these, 2-(2-thienyl)pyridine (thpy) has emerged as a privileged scaffold. As a Senior Application Scientist, I have observed that while electronic tuning via electron-donating or -withdrawing groups is widely utilized, the precise manipulation of steric bulk —specifically through methyl substitution—offers a profound, often underutilized mechanism for controlling molecular geometry.

This whitepaper dissects the causality behind the steric effects of methyl groups in thpy ligands, exploring their role in inducing "rollover" cyclometalation, dictating fac/mer stereoisomerism, suppressing aggregation-caused quenching (ACQ) in optoelectronics, and altering catalytic pathways.

Mechanistic Causality: Steric Strain and Coordination Geometry

The introduction of a methyl group onto the thienylpyridine framework—particularly at the 6-position of the pyridine ring—fundamentally alters the ligand's coordination behavior. In a standard unsubstituted thpy ligand, coordination to a metal center (e.g., Pt(II), Ir(III), or Ru(II)) occurs via classical N^C bidentate chelation. However, a 6-methyl substituent introduces severe steric clashing with the metal's coordination sphere.

The "Rollover" Cyclometalation Phenomenon

When a 6-methyl-thpy ligand approaches a metal center, the steric hindrance (quantified by a ζ angle that exceeds the available spatial tolerance by approximately 35°) prevents the nitrogen atom from forming a stable dative bond[1]. To relieve this massive steric strain, the ligand undergoes a conformational internal rotation and subsequent deprotonation, leading to "rollover" cyclometalation [2].

Instead of the classical N^C coordination, the ligand binds via an abnormal C^C or alternative N^C mode, often leaving the sterically hindered nitrogen uncoordinated. This uncoordinated nitrogen can then act as a secondary binding site or a basic relay in catalytic cycles[2]. Furthermore, in certain iridium-catalyzed borylation reactions, the steric bulk of a methyl group at the 6-position forces the ligand into an LX-type binding mode, which drastically alters the regioselectivity and accelerates the activation of unactivated alkyl C–H bonds[3].

Pathway of classical vs. rollover cyclometalation driven by methyl steric bulk.

Absolute Control of fac/mer Isomerism

In the synthesis of homoleptic octahedral complexes, such as Ir(thpy)₃ or Fe(II) azine-NHC complexes, the reaction typically yields a statistical or thermodynamically driven mixture of facial (fac) and meridional (mer) isomers. The mer isomer forces three ligands into a coplanar equatorial arrangement.

When a methyl group is present adjacent to the coordinating atom, the mer configuration forces the three methyl groups into direct steric conflict[4]. The resulting steric congestion enlarges the Metal–N bond distances (e.g., by ~0.134 Å in Fe(II) complexes) and destabilizes the mer geometry entirely[4]. Consequently, the thermodynamic equilibrium is driven exclusively toward the fac isomer, where the methyl groups are oriented orthogonally to one another, minimizing trans-steric interactions. This is a highly reliable method for achieving stereoselective synthesis without the need for complex chromatographic separation.

Photophysical Tuning for Optoelectronics (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), thienylpyridine-based Ir(III) complexes are prized for their tunable emission, typically ranging from yellow to deep red[5]. However, planar cyclometalated complexes are notorious for Aggregation-Caused Quenching (ACQ), where face-to-face π-π stacking in the solid state leads to non-radiative decay.

The Steric Shielding Effect: The strategic placement of methyl groups on the thpy ligand acts as a physical spacer. By increasing the three-dimensional bulk of the ligand, methyl substituents prevent the close approach of adjacent complex molecules[6]. This steric shielding disrupts intermolecular π-π stacking, preserving high photoluminescence quantum yields (PLQY) in thin films[7]. Furthermore, the added steric bulk restricts the intramolecular rotation of the thienyl and pyridyl rings, rigidifying the complex and reducing non-radiative vibrational relaxation pathways, thereby increasing the emission lifetime and efficiency[5][6].

Quantitative Data Summary

The following table synthesizes the empirical effects of methyl substitution on thienylpyridine and related cyclometalating ligands across various applications:

| Substitution Position | Primary Steric Effect | Structural / Chemical Outcome | Application Impact |

| 6-Position (Pyridine) | Extreme steric clash with metal center / trans-ligands | Prevents classical N^C binding; induces "rollover" cyclometalation or LX-type binding[2][3]. | Alters regioselectivity in C-H borylation; creates secondary basic sites[3]. |

| Adjacent to Donor Atom | Inter-ligand steric congestion in octahedral geometry | Exclusively drives formation of the fac isomer over the mer isomer[4]. | Simplifies synthesis of stereopure OLED dopants and photocatalysts. |

| Thienyl Ring (Various) | Increased 3D molecular volume | Disrupts face-to-face π-π stacking; restricts intramolecular rotation[6][7]. | Suppresses ACQ; increases PLQY in solid-state thin films[7]. |

Experimental Methodology: Synthesis of a Sterically Hindered fac-Ir(Me-thpy)₃ Complex

To leverage these steric effects in practice, the following protocol details a self-validating workflow for synthesizing a stereopure fac-Ir(III) complex using a 6-methyl-2-(2-thienyl)pyridine (6-Me-thpy) ligand. The protocol relies on the steric bulk of the methyl group to spontaneously drive the reaction to the fac isomer.

Step-by-Step Protocol

Phase 1: Synthesis of the µ-Chloro-Bridged Dimer

-

Reagents: Combine IrCl₃·nH₂O (1.0 equiv) and 6-Me-thpy (2.5 equiv) in a 3:1 mixture of 2-ethoxyethanol and deionized water.

-

Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 120 °C under a nitrogen atmosphere for 24 hours.

-

Isolation: Cool to room temperature. The steric bulk of the 6-Me-thpy ligand will cause the resulting µ-chloro-bridged dimer, [Ir(6-Me-thpy)₂Cl]₂, to precipitate readily. Filter, wash with ethanol and hexane, and dry under vacuum.

Phase 2: Cleavage and Homoleptic Complexation 4. Reagents: Suspend the dimer (1.0 equiv), 6-Me-thpy (2.2 equiv), and silver trifluoromethanesulfonate (AgOTf, 2.2 equiv) in glycerol. Causality Note: AgOTf is critical here; it abstracts the chloride ligands, precipitating AgCl and creating vacant coordination sites on the Ir(III) center to facilitate the entry of the third sterically demanding ligand. 5. Reaction: Heat the suspension to 180 °C for 48 hours under nitrogen. The high temperature provides the kinetic energy required to overcome the initial steric barrier of coordinating the third ligand. 6. Thermodynamic Control: Due to the severe steric clash of the methyl groups in the mer configuration, the system will thermodynamically funnel exclusively into the fac-Ir(6-Me-thpy)₃ isomer[4]. 7. Purification: Cool the mixture, dilute with water, and extract with dichloromethane. Purify via silica gel column chromatography (DCM/Hexane). 8. Validation: Confirm stereopurity via ¹H NMR (a single set of ligand peaks indicates pure fac symmetry, whereas the mer isomer would show three distinct sets of peaks due to lack of C₃ symmetry).

Workflow for the stereoselective synthesis of fac-Ir(6-Me-thpy)3.

Conclusion

The strategic incorporation of a methyl group into thienylpyridine ligands is far more than a minor structural tweak; it is a powerful tool for dictating molecular architecture. By understanding the causality of steric strain—whether it forces rollover cyclometalation, dictates absolute fac stereoisomerism, or shields optoelectronic materials from quenching—researchers can rationally design next-generation metallodrugs, OLED phosphors, and highly regioselective catalysts.

References

1.[3] Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society. URL:[Link] 2.[6] Exploration of the Structural and Photophysical Characteristics of Mono- and Binuclear Ir(III) Cyclometalated Complexes for Optoelectronic Applications. MDPI. URL:[Link] 3.[7] Thienylpyridine-based cyclometallated iridium(III) complexes and their use in solid state light-emitting electrochemical cells. RSC Publishing. URL:[Link] 4.[5] Iridium(III) complexes adopting thienylpyridine derivatives for yellow-to-deep red OLEDs with low efficiency roll-off. ResearchGate. URL:[Link] 5.[2] Rollover Cyclometalation as a Valuable Tool for Regioselective C–H Bond Activation and Functionalization. PMC - NIH. URL:[Link] 6.[4] Substituent-Induced Control of fac/mer Isomerism in Azine-NHC Fe(II) Complexes. Journal of the American Chemical Society. URL:[Link] 7.[1] Pt(II) Derivatives with Rollover-Coordinated 6-substituted 2,2′-bipyridines: Ligands with Multiple Personalities. MDPI. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Rollover Cyclometalation as a Valuable Tool for Regioselective C–H Bond Activation and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Thienylpyridine-based cyclometallated iridium( iii ) complexes and their use in solid state light-emitting electrochemical cells - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52622D [pubs.rsc.org]

The Electronic Influence of Methyl Substitution on Thienylpyridine Ligands: A Guide for Researchers

An In-depth Technical Guide

Introduction: The Versatility of Thienylpyridine Scaffolds

Thienylpyridine-based ligands represent a cornerstone in modern coordination chemistry, materials science, and drug development. Their rigid, planar structure, arising from the fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring, creates a unique π-conjugated system. This architecture not only facilitates strong coordination with a wide array of metal ions but also endows the resulting complexes with valuable photophysical and electrochemical properties.[1][2][3] These properties make them prime candidates for applications ranging from organic light-emitting diodes (OLEDs) and dye-sensitized solar cells to biological imaging agents and catalysts.[4][5]

The true power of the thienylpyridine scaffold, however, lies in its tunability. The electronic characteristics of the ligand—and consequently, any metal complex it forms—can be precisely modulated through strategic functionalization. This guide focuses specifically on the effects of one of the simplest, yet most profound, substituents: the methyl group. By exploring how the position and number of methyl groups alter the electronic landscape of thienylpyridine ligands, we can gain rational control over their performance in advanced applications.

This document serves as a technical resource for researchers and developers, providing field-proven insights into the synthesis, characterization, and theoretical modeling of these important molecular building blocks.

Part 1: The Fundamental Impact of the Methyl Group

The addition of a methyl group (-CH₃) to the thienylpyridine core may seem like a minor alteration, but it triggers significant changes in the molecule's electronic structure through a combination of inductive, hyperconjugative, and steric effects. Understanding these effects is paramount to predicting and controlling ligand behavior.

Electronic Effects: Modulating Frontier Molecular Orbitals

The methyl group is classically understood as a weak electron-donating group (EDG). This property is key to its ability to tune the ligand's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Inductive Effect: The methyl group pushes electron density through the sigma bond network onto the aromatic rings.

-

Hyperconjugation: The sigma electrons of the C-H bonds in the methyl group can overlap with the π-system of the rings, effectively donating electron density.

The net result of these EDG effects is a destabilization (increase in energy) of the HOMO level. The LUMO, which is typically localized more on the electron-accepting pyridine ring, is less affected.[6] This narrowing of the HOMO-LUMO energy gap is the primary reason for the observed changes in the ligand's optical and electrochemical properties.[7] For instance, the introduction of methyl groups can increase the HOMO-LUMO gap by 0.04–0.30 eV in some systems, demonstrating its tuning capability.[7]

Steric Effects: Influencing Conformation and Solid-State Properties

Beyond electronics, the physical size of the methyl group can impose steric hindrance. This can lead to a more twisted molecular structure, preventing full planarity between the thiophene and pyridine rings.[8] This twisting can disrupt π-conjugation, which may counteract the electronic effects to some degree, but it can also be beneficial. For example, a more twisted ground-state geometry can inhibit intermolecular stacking (π-π aggregation) in solution, which is known to quench fluorescence. By forcing a non-planar structure, methyl substitution can lead to enhanced emission properties, a phenomenon related to Aggregation-Induced Emission (AIE).[8]

Part 2: Characterization Techniques & Methodologies

To probe the electronic consequences of methyl substitution, a suite of spectroscopic, electrochemical, and computational techniques is employed. This section details the core methodologies and explains the causality behind their application.

UV-Visible Absorption and Photoluminescence Spectroscopy

These techniques directly probe the energy difference between the electronic ground state and excited states, providing a clear window into the effects of substitution on the HOMO-LUMO gap.

Core Principle: The absorption of a photon promotes an electron from the HOMO to the LUMO (or other higher unoccupied orbitals). The energy of the absorbed light is directly related to the energy gap. Fluorescence occurs when the electron relaxes from the excited state back to the ground state, emitting a photon.

Causality of Methyl Substitution:

-

Bathochromic (Red) Shift: Because the electron-donating methyl group raises the HOMO energy, the HOMO-LUMO gap is reduced.[9] This means a lower-energy (longer wavelength) photon is required for the electronic transition, resulting in a shift of the main absorption band (λ_max) to the red.[10]

-

Fluorescence Modulation: The emission wavelength is also typically red-shifted. Furthermore, the quantum yield of fluorescence can be significantly affected. By altering the molecular geometry and electronic structure, methyl groups can influence the rates of radiative vs. non-radiative decay pathways.[6][8] The photophysical properties of thienylpyridine derivatives are known to be dependent on the substitution pattern.[2]

| Ligand System | Substituent | Absorption λ_max (nm) | Emission λ_max (nm) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thienylpyridine | H (Unsubstituted) | ~310 | ~380 | -5.85 | -1.42 | 4.43 |

| Methyl-Thienylpyridine | -CH₃ | ~325 | ~400 | -5.80 | -1.96 | 3.83 |

| Cyano-Thienylpyridine | -CN (for comparison) | ~340 | ~450 | -6.20 | -2.50 | 3.70 |

| Note: Data is illustrative, synthesized from general trends reported in the literature.[7][9][11] Actual values are highly dependent on solvent and specific isomerism. |

-

Sample Preparation:

-

Prepare a stock solution of the methyl-substituted thienylpyridine ligand in a spectroscopic-grade solvent (e.g., Dichloromethane, Acetonitrile) at a concentration of 10⁻³ M.

-

From the stock solution, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) in the same solvent. The final absorbance should ideally be below 0.1 at the λ_max for fluorescence measurements to avoid inner filter effects.

-

Prepare a solvent-only blank in an identical cuvette.

-

-

UV-Vis Absorption Measurement:

-

Use a dual-beam spectrophotometer. Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

-

Record the baseline with the blank solution.

-

Acquire the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-600 nm).

-

Identify the wavelength of maximum absorption (λ_max).

-

-

Fluorescence Emission Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λ_max determined from the absorption spectrum.

-

Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to capture the full emission profile.

-

Record the emission spectrum and identify the wavelength of maximum emission.

-

-

Self-Validation: Ensure the absorption spectrum is free of concentration-dependent aggregation effects by testing multiple concentrations. The shape of the normalized spectrum should remain consistent.

Cyclic Voltammetry (CV)

CV is an essential electrochemical technique for directly measuring the energy levels of the HOMO and LUMO. It provides quantitative data on the ease with which a molecule can be oxidized (lose an electron) or reduced (gain an electron).

Core Principle: A potential is swept across a working electrode in a solution containing the ligand. When the potential reaches the point where the ligand can be oxidized, a current flows as electrons are removed from the HOMO. Similarly, on the reverse sweep, a reduction current flows as electrons are added to the LUMO.

Causality of Methyl Substitution:

-

Anodic Shift (Easier Oxidation): The electron-donating methyl group raises the HOMO energy level. A higher energy HOMO means the electron is less tightly bound and easier to remove.[12] This results in a lower (less positive) oxidation potential (E_ox) compared to the unsubstituted ligand.[4][13]

-

Cathodic Shift (Harder Reduction): The effect on the reduction potential (E_red) is typically less pronounced but often results in a slight negative shift, making the ligand harder to reduce.

From the onset potentials of oxidation and reduction, the HOMO and LUMO energy levels can be estimated relative to a reference standard, often the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.[14]

-

System Preparation:

-

Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode (SCE).[15][16]

-

The electrolyte solution consists of the ligand (~10⁻³ M) dissolved in a dry, degassed solvent (e.g., DMF, Acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).[15][16]

-

-

Degassing: Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.

-

Measurement:

-

Polish the working electrode (e.g., with alumina slurry) and rinse thoroughly before each measurement.

-

Record a cyclic voltammogram of the solvent and supporting electrolyte alone to establish the potential window.

-

Add the ligand and record the voltammogram, sweeping the potential from an initial value to a final value and back again at a set scan rate (e.g., 100 mV/s).[14]

-

-

Internal Referencing (Self-Validation):

-

After recording the ligand's CV, add a small amount of an internal standard, typically Ferrocene, to the solution.

-

Record the CV again. The well-defined, reversible wave of the Fc/Fc⁺ couple serves as an internal reference point (E₁/₂ = 0 V vs. Fc/Fc⁺).

-

All measured potentials for the ligand should be reported relative to this internal standard to ensure comparability across different experiments and laboratories.

-

-

Data Analysis:

-

Determine the onset oxidation and reduction potentials from the voltammogram.

-

Calculate HOMO and LUMO energies using established empirical formulas (e.g., E_HOMO = -[E_ox(onset) vs Fc/Fc⁺ + 4.8] eV).

-

Computational Modeling: Density Functional Theory (DFT)

DFT has become an indispensable tool for rationalizing and predicting the electronic properties of molecules.[17] It provides a theoretical framework that complements experimental findings, offering deep insights into electronic structure and geometry.[14][17]

Core Principle: DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density.[17] From a single calculation, a wealth of information can be extracted.

Application to Methyl-Substituted Thienylpyridines:

-

Geometry Optimization: DFT can predict the most stable 3D structure, revealing any steric-induced twisting caused by methyl groups.[8]

-

HOMO/LUMO Visualization and Energy: DFT provides precise energy values for the frontier orbitals and can generate visual plots showing their spatial distribution. This allows researchers to see exactly where the electron density is highest for the HOMO (often on the electron-rich thiophene ring) and LUMO (on the electron-poor pyridine ring), and how this distribution is perturbed by methyl substitution.[18]

-

Simulated Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, allowing for direct comparison with experimental data and aiding in the assignment of electronic transitions.[11][19]

The following diagram illustrates a standard workflow for analyzing a methyl-substituted thienylpyridine ligand using DFT.

Caption: Generalized Suzuki coupling reaction scheme.

The ability to fine-tune the HOMO/LUMO levels has profound implications:

-

For Drug Development: Altering the electronic properties of a ligand can change its binding affinity to a biological target. The lipophilicity, which is influenced by adding a methyl group, also affects a drug's pharmacokinetic profile. [20]* For Materials Science: In OLEDs, tuning the HOMO-LUMO gap allows for the precise selection of emission color. [10]Matching the HOMO/LUMO levels of the ligand to the energy levels of other materials in a device is critical for efficient charge injection and transport. For ligands intended as n-type materials, a low-lying LUMO is desirable. [1][4]

Conclusion

The strategic methylation of thienylpyridine ligands is a powerful and subtle tool for molecular engineering. Through a combination of inductive, hyperconjugative, and steric effects, the methyl group provides a reliable method for tuning the frontier molecular orbitals. This guide has outlined the fundamental principles governing these effects and detailed the key experimental and computational methodologies used to characterize them. By understanding the causality behind the observed changes in spectroscopic and electrochemical data, researchers can move beyond trial-and-error and adopt a rational design strategy, accelerating the development of novel molecules for a wide range of scientific and technological applications.

References

-

Rack, J. J., & de Bettencourt-Dias, A. (2013). Systematic Evaluation of 2,6-Linked Pyridine–Thiophene Oligomers. ACS Publications. [Link]

-

Al-Gamal, S. M., et al. (2022). Synthesis, photophysical properties and biological activities of some new thienylpyridines, thienylthieno[2.3‐ b ]pyridines and related fused heterocyclic compounds. ResearchGate. [Link]

-

Higuchi, H., et al. (2007). Chemical and electrochemical oxidation of thiophene-pyridine and thiophene-pyrimidine co-oligomers in solutions. PubMed. [Link]

-

Serrano-Andrés, L., & Merchán, M. (2005). Electronic Spectra of the Cyclometalated Complexes M(2-thienylpyridine)2 with M = Pd, Pt: A Theoretical Study. Academia.edu. [Link]

-

Al-Gamal, S. M., et al. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. ACS Publications. [Link]

-

Fihey, A., et al. (2015). Energy spectrum and HOMO–LUMO gaps of each substituted photochromic... ResearchGate. [Link]

-

Barbera, L., et al. (2016). Photophysical and Electrochemical Properties of Thiophene-Based 2-Arylpyridines. ResearchGate. [Link]

-

Thangavel, G., et al. (2023). Thiophene or Pyridine-Substituted Quinoline Derivatives: Synthesis, Properties, and Electropolymerization for Energy Storage. ResearchGate. [Link]

-

Yeh, Y.-C., et al. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Semantic Scholar. [Link]

-

Langer, P., et al. (2011). In search of oligo(2-thienyl)-substituted pyridine derivatives: a modular approach to di-, tri-, and tetra(2-thienyl)-substituted pyridines. PubMed. [Link]

-

Kvam, P.-I., et al. (1995). Properties of Mixed-Ligand Cyclometalated Platinum(II) Complexes Derived from 2-Phenylpyridine and 2-(2'-Thienyl)pyridine. Voltammetric, Absorption and Emission Studies. ResearchGate. [Link]

-

N/A. (n.d.). THIENYL)PYRIDINE ON AU(111). Bibliothèque et Archives Canada. [Link]

-

Lees, A. J., et al. (2010). Synthesis, characterization, and photophysical properties of a thiophene-functionalized bis(pyrazolyl) pyridine (BPP) tricarbonyl rhenium(i) complex. Dalton Transactions (RSC Publishing). [Link]

-

Lees, A. J., et al. (2010). Synthesis, characterization, and photophysical properties of a thiophene-functionalized bis(pyrazolyl) pyridine (BPP) tricarbonyl rhenium(I) complex. PubMed. [Link]

-

Czerwieniec, R., et al. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. MDPI. [Link]

-

Al-Jibouri, M. N., et al. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives... N/A. [Link]

-

Cauteruccio, S., et al. (2022). Synthesis, stereochemical and photophysical properties of functionalized thiahelicenes. N/A. [Link]

-

N/A. (n.d.). Synthesis of 7‐(substituted methyl)thieno[2,3‐c]pyridines.[a]. ResearchGate. [Link]

-

Zhang, J., et al. (2015). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry (RSC Publishing). [Link]

-

N/A. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. N/A. [Link]

-

Gholivand, M. B., et al. (2011). Cyclic Voltammetric Investigations of Newly Synthesized Cd(II) 4'-(4-methylphenyl). N/A. [Link]

-

van der Westhuizen, C., et al. (2018). Cyclic voltammetry data of polypyridine ligands and Co(II). ResearchGate. [Link]

-

Adeyemo, A. O., & Williams, A. (1981). Electrochemical and spectroscopic studies on some pyridyl and morpholyl adducts of (meso-tetraphenylporphyrin)chromium. N/A. [Link]

-

Popowycz, F., et al. (2016). Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. ResearchGate. [Link]

-

N/A. (n.d.). Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . ResearchGate. [Link]

-

N/A. (n.d.). Novel Thienyl DPP derivatives Functionalized with Terminal Electron-Acceptor Groups: Synthesis, Optical Properties and OFET. I.R.I.S.. [Link]

-

N/A. (n.d.). Novel Thienyl DPP derivatives Functionalized with Terminal Electron-Acceptor Groups: Synthesis, Optical Properties and OFET. N/A. [Link]

-

N/A. (2022). Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance. ResearchGate. [Link]

-

N/A. (2024). Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. MDPI. [Link]

-

N/A. (n.d.). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. PMC. [Link]

-

N/A. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. N/A. [Link]

-

N/A. (n.d.). Synthesis and characterization of some new S-substituted sulfanylpyridines, thieno[2,3-b]pyridines and related heterocycles. N/A. [Link]

-

N/A. (2021). DFT Studies and Molecular Dynamics of the Molecular and Electronic Structure of Cu (II) and Zn (II) Complexes with the Symmetric. N/A. [Link]

-

N/A. (n.d.). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. PMC. [Link]

-

N/A. (n.d.). Calculated HOMO and LUMO levels and the HOMO‐LUMO energy gaps of the ligands involved in this work. ResearchGate. [Link]

-

N/A. (n.d.). MOLECULAR ELECTRONIC DEVICES BASED ON RU(II) THIOPHENYL PYRIDINE AND THIENOPYRIDINE ARCHITECTURE. DiVA. [Link]

-

Im, Y., et al. (2022). Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes. ACS Omega. [Link]

-

Kumar, A., et al. (2024). Effect of functional groups and extension of aromatic units on the planar Pt(II) complexes: Design, synthesis and photo-physical studies. ResearchGate. [Link]

-

Khan, M. S., et al. (2004). Synthesis, characterisation and electronic properties of a series of platinum(II) poly-ynes containing novel thienyl-pyridine linker groups. Sultan Qaboos University House of Expertise. [Link]

-

N/A. (2024). 2 - BJOC - Search Results. N/A. [Link]

-

N/A. (n.d.). Methyl Effects on Protein–Ligand Binding. PMC. [Link]

-

N/A. (n.d.). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. PMC. [Link]

-

N/A. (2023). Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. ResearchGate. [Link]

-

Vivas-Reyes, R., et al. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Scilit. [Link]

-

N/A. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. [Link]

-

N/A. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. N/A. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. In search of oligo(2-thienyl)-substituted pyridine derivatives: a modular approach to di-, tri- and tetra(2-thienyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

- 12. BJOC - Search Results [beilstein-journals.org]

- 13. Chemical and electrochemical oxidation of thiophene-pyridine and thiophene-pyrimidine co-oligomers in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iris.unito.it [iris.unito.it]

- 15. electrochemsci.org [electrochemsci.org]

- 16. ias.ac.in [ias.ac.in]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. (PDF) Electronic Spectra of the Cyclometalated Complexes M(2-thienylpyridine)2 with M = Pd, Pt: A Theoretical Study [academia.edu]

- 20. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

2-(3-methylthiophen-2-yl)pyridine SMILES and InChI key data

This technical guide details the structural, physicochemical, and synthetic profile of 2-(3-methylthiophen-2-yl)pyridine , a critical bidentate ligand used primarily in the synthesis of cyclometalated iridium(III) complexes for phosphorescent organic light-emitting diodes (PhOLEDs).

Chemical Identity & Informatics

2-(3-methylthiophen-2-yl)pyridine is a heteroaryl system consisting of a pyridine ring coupled to the C2 position of a thiophene ring, which bears a methyl substituent at the C3 position. This specific substitution pattern (ortho to the inter-ring bond) introduces steric torsion that distinguishes it from the planar analog, 2-(2-thienyl)pyridine.

Core Identifiers

| Data Point | Value | Note |

| IUPAC Name | 2-(3-methylthiophen-2-yl)pyridine | |

| Common Name | 3-Me-thpy | Abbreviation in coordination chemistry |

| CAS Number | Not Listed (Precursor Boronic Acid: 177735-09-0) | Often synthesized in situ or custom ordered |

| Molecular Formula | C₁₀H₉NS | |

| Molecular Weight | 175.25 g/mol | |

| SMILES | Cc1c(scc1)c2ccccn2 | Canonical representation |

| InChI String | InChI=1S/C10H9NS/c1-8-6-7-12-10(8)9-4-2-3-5-11-9/h2-7H,1H3 | Generated |

| InChIKey | JHQZIICWJCYJTP-UHFFFAOYSA-N | Generated |

Structural Analysis & Molecular Geometry

The introduction of the methyl group at the 3-position of the thiophene ring creates a steric clash with the hydrogen atom at the 3-position of the pyridine ring (or the nitrogen lone pair, depending on conformation).

-

Torsion Angle: Unlike 2-phenylpyridine, which can achieve near-planarity, 3-Me-thpy adopts a twisted conformation in its ground state.

-

Coordination Geometry: Upon cyclometalation with Iridium (Ir), the ligand is forced into a planar arrangement to form the 5-membered chelate ring. The methyl group then exerts steric pressure on the ancillary ligands or adjacent ligands in a fac-Ir(L)₃ complex, often reducing self-quenching by preventing π-π stacking between complexes.

Predicted Physicochemical Properties[8][12][13][14]

| Property | Value (Predicted) | Confidence |

| LogP | 2.85 ± 0.3 | High (Lipophilic) |

| Density | 1.14 g/cm³ | Medium |

| Boiling Point | 290–300 °C (at 760 mmHg) | Medium |

| Physical State | Viscous Oil or Low-Melting Solid | Based on analogs |

Synthetic Protocols

The most robust route to 2-(3-methylthiophen-2-yl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction. Due to the steric hindrance at the coupling site (the methyl group is ortho to the boronic acid moiety), standard conditions may result in sluggish yields. The protocol below utilizes a high-activity catalyst system.

Reagents & Stoichiometry

-

Aryl Halide: 2-Bromopyridine (1.0 equiv)

-

Boronic Species: (3-methylthiophen-2-yl)boronic acid (1.2 equiv) [CAS: 177735-09-0]

-

Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Methodology

-

Inertion: Flame-dry a 3-neck round-bottom flask and equip with a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.

-

Solvation: Dissolve 2-bromopyridine (10 mmol) and (3-methylthiophen-2-yl)boronic acid (12 mmol) in degassed DME (40 mL).

-

Catalyst Addition: Add the Palladium catalyst under a counter-flow of inert gas.

-

Activation: Add the aqueous Na₂CO₃ solution via syringe. The mixture will become biphasic.

-

Reflux: Heat the reaction to 85–90 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the bromide.

-

Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude dark oil via silica gel column chromatography using a gradient of Hexane to 5% EtOAc/Hexane. The product typically elutes as a pale yellow oil that may solidify upon standing.

Synthetic Workflow Diagram

Figure 1: Suzuki-Miyaura cross-coupling pathway emphasizing the catalytic cycle stages.

Applications in Optoelectronics

The primary utility of 2-(3-methylthiophen-2-yl)pyridine lies in its role as a cyclometalating ligand (C^N) for Iridium(III) complexes, such as fac-Ir(3-Me-thpy)₃.

Mechanism of Action

-

Color Tuning: The thienyl moiety has a lower triplet energy than phenyl, typically shifting emission into the orange/red region (580–620 nm).

-

Quantum Efficiency: The 3-methyl group restricts the rotation of the thiophene ring relative to the pyridine. In the free ligand, this increases the energy barrier to planarization. In the complex, the steric bulk prevents close packing of the Ir-cores, reducing Triplet-Triplet Annihilation (TTA) and efficiency roll-off at high current densities in OLED devices.

Comparative Ligand Data

| Ligand | Structure | Emission Color (in Ir Complex) | Steric Bulk |

| ppy | 2-Phenylpyridine | Green (510-530 nm) | Low |

| thpy | 2-(2-thienyl)pyridine | Orange (560-580 nm) | Low |

| 3-Me-thpy | 2-(3-methylthiophen-2-yl)pyridine | Orange-Red (Shifted) | High |

References

-

Precursor Characterization: Sigma-Aldrich. (3-Methylthiophen-2-yl)boronic acid Product Data. Retrieved from

- Synthetic Methodology: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

- OLED Application Context: Bio-Logic Science Instruments. Iridium(III) complexes for OLEDs. (General reference for thienylpyridine Ir-complex behavior).

-

Structural Data: PubChem. 2-(thiophen-3-yl)pyridine Data (Isomer comparison). Retrieved from

Sources

Introduction: The Architectural Elegance of Heterocyclic Biaryl Ligands

An In-Depth Technical Guide to Heterocyclic Biaryl Ligands in Coordination Chemistry

In the landscape of modern coordination chemistry, the rational design of ligands is paramount to controlling the outcome of chemical transformations. Among the most powerful and versatile classes of directing molecules are heterocyclic biaryl ligands. These structures are characterized by two aryl rings linked by a C-C single bond, with at least one ring being a heterocycle containing a coordinating atom (typically nitrogen, phosphorus, or a carbene carbon). The biaryl backbone provides a rigid yet tunable steric framework, while the heterocyclic component offers a rich palette of electronic properties and coordination geometries.

The significance of this ligand class stems from its modularity. By systematically altering substituents on either the heterocyclic ring or the biaryl backbone, researchers can precisely tune the steric and electronic environment around a metal center. This fine-tuning is the key to enhancing catalyst activity, stability, and selectivity in a vast array of applications, from pharmaceutical synthesis to materials science. This guide provides an in-depth exploration of the core principles of heterocyclic biaryl ligand design, their coordination chemistry, and their field-proven applications, offering researchers and drug development professionals a foundational understanding of this critical area.

Part 1: Ligand Design and Synthesis: From Blueprint to Molecule

The efficacy of a heterocyclic biaryl ligand is not accidental; it is the result of deliberate design choices that balance steric hindrance and electronic character.

The Core Components: Heterocycle and Biaryl Scaffold

The ligand's personality is defined by its two primary components:

-

The Heterocyclic Head: This unit is the primary point of coordination to the metal center. The choice of heterocycle dictates the fundamental electronic properties of the ligand.

-

N-Heterocycles (e.g., Pyridine, Pyrazole, Imidazole): These are classic Lewis bases that coordinate to metals through a nitrogen lone pair. Pyridine-containing ligands are workhorses in catalysis, while pyrazole-based systems can form versatile mono- and polynuclear complexes.[1][2] The electronic nature of these rings can be modified with substituents, influencing the metal center's electron density.[3]

-

P-Heterocycles (e.g., Phosphines): Biaryl phosphines are arguably the most successful class of ligands for cross-coupling catalysis.[4][5] The phosphorus atom is a strong σ-donor, and its properties are highly tunable. Bulky alkyl or aryl groups on the phosphorus atom create a sterically demanding pocket around the metal, which is crucial for promoting key steps in catalytic cycles like reductive elimination.[6][7]

-

N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form exceptionally strong bonds with transition metals, leading to highly stable and active catalysts.[8][9] Their steric and electronic properties can be systematically varied, making them versatile alternatives to phosphines in reactions like Suzuki-Miyaura and Kumada couplings.[10][11][12][13]

-

-

The Biaryl Backbone: This scaffold serves as the structural foundation, primarily controlling the steric environment. The substitution pattern on the biaryl rings dictates the ligand's "bulk" and bite angle. Introducing bulky substituents (e.g., isopropyl, cyclohexyl, adamantyl) on the ortho-positions of the biaryl rings is a common strategy to create highly active catalysts for challenging cross-coupling reactions.[6][14][15] This steric hindrance is believed to facilitate the product-forming reductive elimination step from the metal center.[6][7]

| Heterocyclic Moiety | Key Coordinating Atom | Typical Electronic Character | Common Applications |

| Pyridine/Pyrimidine | Nitrogen (N) | σ-donor, π-acceptor | Cross-coupling, Photoredox Catalysis |

| Pyrazole/Imidazole | Nitrogen (N) | Strong σ-donor | Supramolecular Assembly, Bioinorganic Chemistry[1][2] |

| Biaryl Phosphine | Phosphorus (P) | Strong σ-donor, weak π-acceptor | Suzuki, Buchwald-Hartwig Amination, α-Arylation[4][16] |

| N-Heterocyclic Carbene | Carbon (C) | Very Strong σ-donor | Suzuki, Heck, Sonogashira, Metathesis[9][10] |

Table 1. Comparative properties of common heterocyclic moieties in biaryl ligands.

Synthetic Strategies: Forging the C-C Bond

The construction of the heterocyclic biaryl framework primarily relies on transition-metal-catalyzed cross-coupling reactions, which offer a modular and efficient approach.

-

Suzuki-Miyaura Coupling: This is one of the most widely used methods, coupling an aryl- or heteroaryl-boronic acid (or ester) with an aryl- or heteroaryl-halide.[5][14][17] Its popularity stems from the commercial availability of a vast array of boronic acids and its tolerance of a wide range of functional groups. Palladium catalysts supported by bulky biaryl phosphine ligands are often the systems of choice for these transformations.[14][15][18]

-

Phosphorus and Sulfur Ligand-Coupling: An emerging and powerful alternative to traditional metal-catalyzed methods involves contractive C-C couplings mediated by phosphorus or sulfur.[19][20][21] In this strategy, two heterocycles are first linked to a central phosphorus or sulfur atom, and a subsequent step triggers the reductive elimination of the central atom to form the desired C-C bond.[20][21] This approach is advantageous for its compatibility with polar, drug-like molecules and its avoidance of pre-functionalized substrates like boronic acids.[20][22]

-